2-Ethyl-6-methylbenzamide
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Overview
Description
2-Ethyl-6-methylbenzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of an ethyl group at the second position and a methyl group at the sixth position on the benzene ring, with an amide functional group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-methylbenzamide typically involves the acylation of 2-ethyl-6-methylaniline with an appropriate acylating agent. One common method is the reaction of 2-ethyl-6-methylaniline with an acyl chloride, such as benzoyl chloride, in the presence of a base like pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-6-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group, resulting in the formation of 2-ethyl-6-methylaniline.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of 2-ethyl-6-methylbenzoic acid.
Reduction: Formation of 2-ethyl-6-methylaniline.
Substitution: Formation of various substituted benzamides depending on the reagents used.
Scientific Research Applications
2-Ethyl-6-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-methylbenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved are subject to ongoing research and may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2-Ethylbenzamide: Lacks the methyl group at the sixth position.
6-Methylbenzamide: Lacks the ethyl group at the second position.
N,N-Diethyl-m-toluamide (DEET): A well-known insect repellent with a similar amide structure but different substituents on the benzene ring.
Uniqueness: 2-Ethyl-6-methylbenzamide is unique due to the specific positioning of the ethyl and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to other benzamide derivatives, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-ethyl-6-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-3-8-6-4-5-7(2)9(8)10(11)12/h4-6H,3H2,1-2H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSFLEAMEXAHIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1C(=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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